disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
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Overview
Description
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant green hue and is commonly found in cosmetics, personal care products, and processed foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate involves several key steps:
Diazotization: The precursor compounds, typically derived from coal tar or petroleum, undergo diazotization reactions.
Coupling Reactions: The diazonium salts formed are then coupled with other aromatic compounds to form the desired dye molecule.
Purification: The resulting product is purified to remove impurities, ensuring high-quality dye.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization and Coupling: Large quantities of precursor compounds are diazotized and coupled in industrial reactors.
Continuous Purification: Advanced purification techniques, such as crystallization and filtration, are employed to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Reduced forms with altered chromophoric properties.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as a colorant in cosmetics, personal care products, and processed foods
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving:
Chromophoric Interactions: The dye’s chromophore absorbs specific wavelengths of light, imparting color to the products.
Binding to Biological Molecules: In biological applications, the dye binds to proteins and nucleic acids, enhancing visualization under a microscope.
Comparison with Similar Compounds
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is unique compared to other similar compounds due to its specific structure and properties:
Brilliant Blue FCF: Another synthetic dye with a blue hue, used in similar applications.
Acid Green 3: A related dye with a green color, used in textiles and cosmetics.
Acid Green 9: Similar in structure but with different chromophoric properties.
These comparisons highlight the compound’s distinct characteristics, making it suitable for specific applications where other dyes may not be as effective.
Properties
Molecular Formula |
C37H34ClN2Na2O6S2+ |
---|---|
Molecular Weight |
748.2 g/mol |
IUPAC Name |
disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H35ClN2O6S2.2Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);;/q;2*+1/p-1 |
InChI Key |
LOTYKOAQOVMNQC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+].[Na+] |
Origin of Product |
United States |
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